N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with tert-butylbenzyl bromide or tert-butylbenzyl chloride in the presence of potassium hydroxide in dimethyl sulfoxide solvent at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and other advanced techniques could be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, amines, and N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazol-2-amine: Lacks the tert-butyl and methyl groups, resulting in different chemical properties and reactivity.
N-methyl-1H-benzo[d]imidazol-2-amine: Similar structure but without the tert-butyl group, leading to variations in steric hindrance and electronic effects.
Uniqueness
N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both tert-butyl and methyl groups, which influence its chemical reactivity, solubility, and interaction with biological targets. These structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17N3 |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-tert-butyl-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C12H17N3/c1-12(2,3)14-11-13-9-7-5-6-8-10(9)15(11)4/h5-8H,1-4H3,(H,13,14) |
InChI Key |
RBAUPCDTSZPCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
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